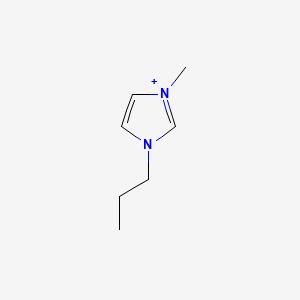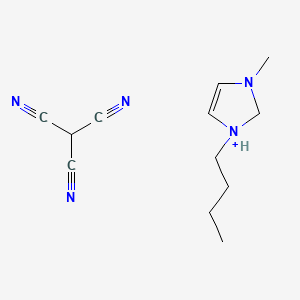
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile is a compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile typically involves the reaction of 1-butyl-3-methylimidazolium chloride with methanetricarbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanetricarbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of primary or secondary amines.
Substitution: Substituted imidazolium salts with different functional groups replacing the methanetricarbonitrile group.
Applications De Recherche Scientifique
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature and ability to stabilize reactive intermediates.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in processes such as electroplating, extraction, and as a component in advanced materials.
Mécanisme D'action
The mechanism by which 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, by forming ionic bonds and stabilizing charged intermediates. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
- 1-butyl-3-methylimidazolium chloride
- 1-butyl-3-methylimidazolium acetate
- 1-butyl-3-methylimidazolium bromide
Comparison: 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile is unique due to the presence of the methanetricarbonitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methanetricarbonitrile group can participate in specific substitution reactions that are not possible with other functional groups. Additionally, the compound’s ability to stabilize reactive intermediates makes it particularly useful in catalytic applications.
Propriétés
Formule moléculaire |
C12H18N5+ |
|---|---|
Poids moléculaire |
232.31 g/mol |
Nom IUPAC |
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile |
InChI |
InChI=1S/C8H16N2.C4HN3/c1-3-4-5-10-7-6-9(2)8-10;5-1-4(2-6)3-7/h6-7H,3-5,8H2,1-2H3;4H/p+1 |
Clé InChI |
UVODKVPLAHSVPP-UHFFFAOYSA-O |
SMILES canonique |
CCCC[NH+]1CN(C=C1)C.C(#N)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


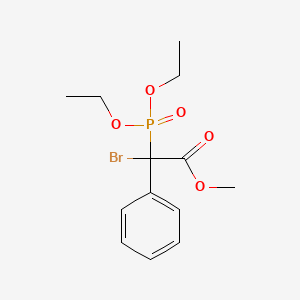
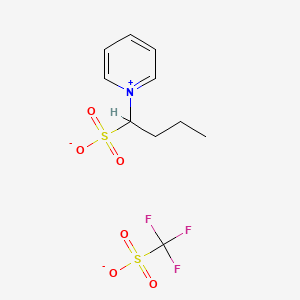
![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)
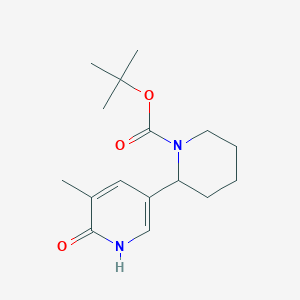

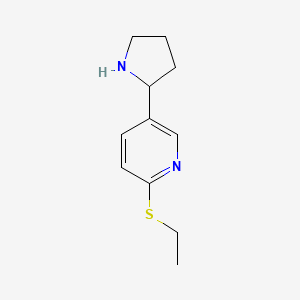

![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)


![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
